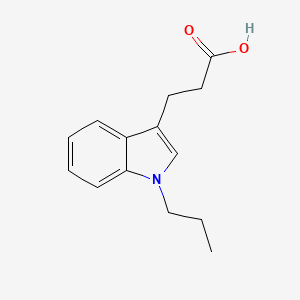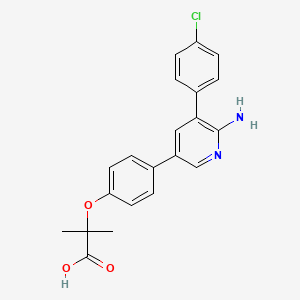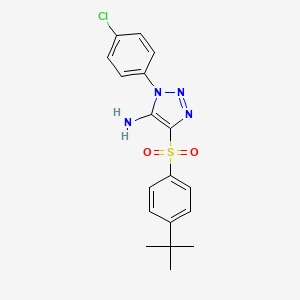
2-(2,4-dichlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide, also known as DPA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. DPA belongs to the class of compounds known as herbicides, but its unique chemical structure has led to its investigation in other fields such as neuroscience and cancer research.
作用机制
2-(2,4-dichlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide's mechanism of action is thought to involve its inhibition of MAO-A, as well as its ability to induce apoptosis in cancer cells. MAO-A is an enzyme that is involved in the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting this enzyme, 2-(2,4-dichlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide increases the levels of these neurotransmitters in the brain, leading to its antidepressant and anxiolytic effects.
In cancer cells, 2-(2,4-dichlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is thought to induce apoptosis by activating the caspase pathway, which is involved in programmed cell death. This activation leads to the cleavage of various proteins within the cell, ultimately leading to its death.
Biochemical and Physiological Effects
2-(2,4-dichlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide's biochemical and physiological effects are largely due to its inhibition of MAO-A and its ability to induce apoptosis in cancer cells. In the brain, 2-(2,4-dichlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide's inhibition of MAO-A leads to increased levels of neurotransmitters such as serotonin and dopamine, which can have antidepressant and anxiolytic effects.
In cancer cells, 2-(2,4-dichlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide's ability to induce apoptosis can lead to the death of these cells, ultimately inhibiting their growth and proliferation.
实验室实验的优点和局限性
One advantage of using 2-(2,4-dichlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide in lab experiments is its well-characterized mechanism of action. Its ability to inhibit MAO-A and induce apoptosis in cancer cells has been extensively studied, making it a valuable tool for investigating these pathways.
However, one limitation of using 2-(2,4-dichlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide in lab experiments is its potential toxicity. While 2-(2,4-dichlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide has been shown to be relatively safe in animal studies, its toxicity in humans is not well understood. Additionally, 2-(2,4-dichlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide's ability to inhibit MAO-A could lead to potential side effects such as hypertension and serotonin syndrome.
未来方向
There are several future directions for research involving 2-(2,4-dichlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(2,4-dichlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide's ability to inhibit MAO-A could lead to increased levels of neurotransmitters in the brain, which could have neuroprotective effects.
Another area of interest is its potential use in combination with other cancer therapies. 2-(2,4-dichlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide's ability to induce apoptosis in cancer cells could make it a valuable tool in combination with other chemotherapeutic agents.
Finally, further investigation into 2-(2,4-dichlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide's potential toxicity in humans is needed to fully understand its safety profile and potential side effects.
合成方法
The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide involves several steps, including the reaction of 2,4-dichlorophenol with sodium hydroxide to form 2,4-dichlorophenolate. This intermediate is then reacted with N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide in the presence of a catalyst to produce 2-(2,4-dichlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide.
科学研究应用
2-(2,4-dichlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide has been investigated for its potential use in various scientific research applications. In neuroscience, 2-(2,4-dichlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide has been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the degradation of neurotransmitters such as serotonin and dopamine. This inhibition leads to increased levels of these neurotransmitters in the brain, which can have antidepressant and anxiolytic effects.
In cancer research, 2-(2,4-dichlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This inhibition is thought to be due to 2-(2,4-dichlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide's ability to induce apoptosis, or programmed cell death, in these cancer cells.
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3/c1-12-4-6-14(10-16(12)23-8-2-3-19(23)25)22-18(24)11-26-17-7-5-13(20)9-15(17)21/h4-7,9-10H,2-3,8,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQQDOXEKNWPOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-[1-(3,4-dimethoxyphenyl)ethyl]-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2950941.png)
![5-(2-fluorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2950942.png)
![(E)-ethyl 5-(4-(dimethylamino)phenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2950944.png)
![[3,4,5-Triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2950946.png)
![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2950948.png)
![3-{[2-(Trifluoromethyl)-4-quinazolinyl]amino}benzoic acid hydrochloride](/img/structure/B2950952.png)

![2-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2950954.png)

![methyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2950956.png)